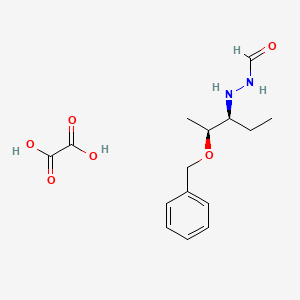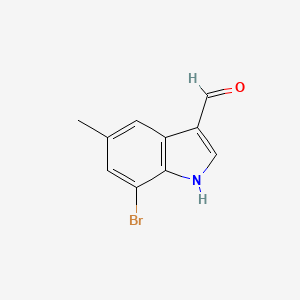
7-Bromo-5-méthyl-1H-indole-3-carbaldéhyde
Vue d'ensemble
Description
7-Bromo-5-methyl-1H-indole-3-carbaldehyde: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Applications De Recherche Scientifique
Chemistry: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of complex indole derivatives. It serves as a precursor for various heterocyclic compounds and is involved in multicomponent reactions .
Biology and Medicine: It is explored for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Analyse Biochimique
Biochemical Properties
7-Bromo-5-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in oxidative reactions, leading to the formation of reactive intermediates. These intermediates can further interact with nucleophiles, such as amino acids in proteins, leading to covalent modifications. Additionally, 7-Bromo-5-methyl-1H-indole-3-carbaldehyde can form Schiff bases with primary amines, which are present in many biomolecules, including proteins and nucleic acids .
Cellular Effects
7-Bromo-5-methyl-1H-indole-3-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For example, it may inhibit or activate kinases, leading to altered phosphorylation states of downstream targets. This compound can also impact gene expression by interacting with transcription factors or modifying histones, thereby influencing chromatin structure and gene accessibility. Furthermore, 7-Bromo-5-methyl-1H-indole-3-carbaldehyde can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding site and the conformational changes induced. Additionally, 7-Bromo-5-methyl-1H-indole-3-carbaldehyde can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 7-Bromo-5-methyl-1H-indole-3-carbaldehyde can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to vital organs like the liver and kidneys. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this level can lead to toxicity .
Metabolic Pathways
7-Bromo-5-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or oxidized metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde within tissues can vary based on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde can influence its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA or nuclear proteins. Similarly, modifications like phosphorylation or ubiquitination can affect the localization and stability of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde typically involves the bromination of 5-methylindole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) for the selective bromination at the 7th position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 7-Bromo-5-methyl-1H-indole-3-carboxylic acid.
Reduction: 7-Bromo-5-methyl-1H-indole-3-methanol.
Substitution: 7-Substituted-5-methyl-1H-indole-3-carbaldehyde derivatives.
Comparaison Avec Des Composés Similaires
- 5-Bromoindole-3-carboxaldehyde
- 6-Bromoindole-3-carboxaldehyde
- 7-Bromoindole-3-carboxaldehyde
Comparison: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the indole ring, which can influence its chemical reactivity and biological activity. Compared to other bromoindole derivatives, the methyl group at the 5th position may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .
Propriétés
IUPAC Name |
7-bromo-5-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-8-7(5-13)4-12-10(8)9(11)3-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPJQPZNSDSHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16077-60-4 | |
| Record name | 16077-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



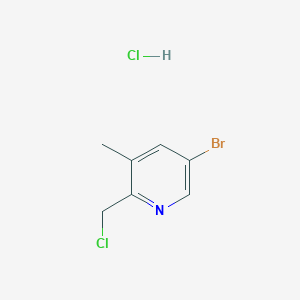
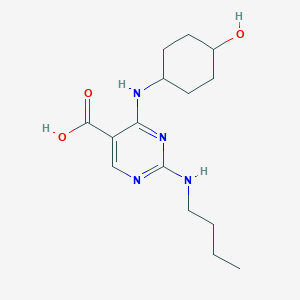

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)
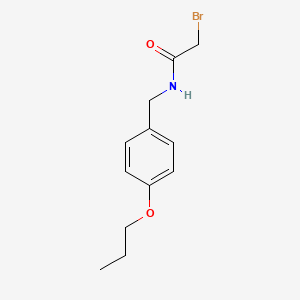
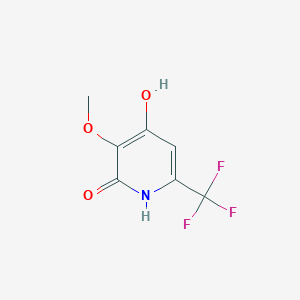
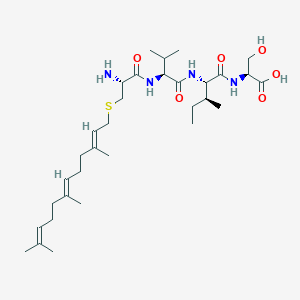
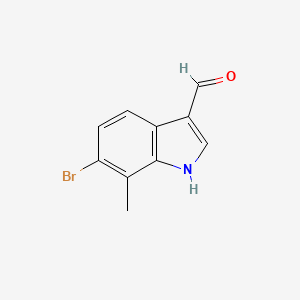
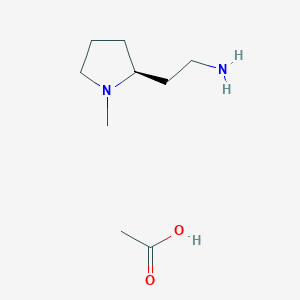
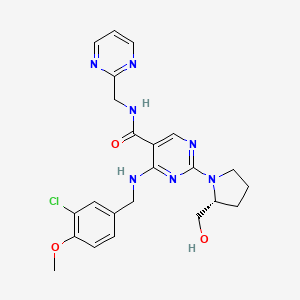
![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)
![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)
